molecular formula C10H21NO2 B15242828 2-[(3-Methylcyclohexyl)amino]propane-1,3-diol

2-[(3-Methylcyclohexyl)amino]propane-1,3-diol

Cat. No.: B15242828
M. Wt: 187.28 g/mol
InChI Key: AKRAYAFGXDFUQG-UHFFFAOYSA-N
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Description

2-[(3-Methylcyclohexyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is a derivative of cyclohexane and contains both an amino group and a diol group, making it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylcyclohexyl)amino]propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amino or hydroxyl derivatives.

Mechanism of Action

The mechanism of action of 2-[(3-Methylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the diol groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to act as a reactant in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methylcyclohexyl)amino]propane-1,3-diol is unique due to its specific structural features, including the presence of a methylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[(3-methylcyclohexyl)amino]propane-1,3-diol

InChI

InChI=1S/C10H21NO2/c1-8-3-2-4-9(5-8)11-10(6-12)7-13/h8-13H,2-7H2,1H3

InChI Key

AKRAYAFGXDFUQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC(CO)CO

Origin of Product

United States

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